molecular formula C10H16O2 B11718435 3-Methylbut-2-enyl 2-methylbut-2-enoate

3-Methylbut-2-enyl 2-methylbut-2-enoate

Cat. No.: B11718435
M. Wt: 168.23 g/mol
InChI Key: WTDWXMWAIMIKSI-UHFFFAOYSA-N
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Description

3-Methylbut-2-enyl 2-methylbut-2-enoate is an organic compound with the molecular formula C10H16O2. It is also known as 3-methyl-3-butenyl tiglate. This compound is characterized by its ester functional group, which is formed from the reaction between an alcohol and a carboxylic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylbut-2-enyl 2-methylbut-2-enoate typically involves the esterification reaction between 3-methylbut-2-en-1-ol and 2-methylbut-2-enoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to streamline the esterification process.

Chemical Reactions Analysis

Types of Reactions

3-Methylbut-2-enyl 2-methylbut-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: this compound can be oxidized to form 3-methylbut-2-enoic acid.

    Reduction: Reduction can yield 3-methylbut-2-en-1-ol.

    Substitution: Substitution reactions can produce a variety of products depending on the nucleophile used.

Scientific Research Applications

3-Methylbut-2-enyl 2-methylbut-2-enoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to form more complex molecules.

    Biology: The compound can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.

    Medicine: Research into its potential pharmacological properties is ongoing.

    Industry: It is used in the manufacture of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of 3-Methylbut-2-enyl 2-methylbut-2-enoate involves its interaction with various molecular targets. The ester functional group can undergo hydrolysis in the presence of esterases, leading to the formation of the corresponding alcohol and carboxylic acid. This hydrolysis reaction is crucial in biological systems where esters are metabolized.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methylbut-2-enyl formate
  • 3-Methylbut-2-enyl acetate
  • 3-Methylbut-2-enyl propionate

Uniqueness

3-Methylbut-2-enyl 2-methylbut-2-enoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its reactivity and applications in various fields make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

3-methylbut-2-enyl 2-methylbut-2-enoate

InChI

InChI=1S/C10H16O2/c1-5-9(4)10(11)12-7-6-8(2)3/h5-6H,7H2,1-4H3

InChI Key

WTDWXMWAIMIKSI-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)C(=O)OCC=C(C)C

Origin of Product

United States

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